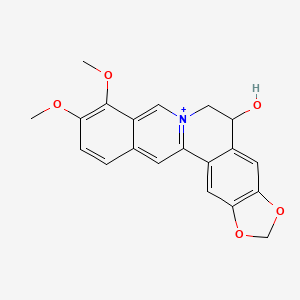

Berberastine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO5/c1-23-17-4-3-11-5-15-12-6-18-19(26-10-25-18)7-13(12)16(22)9-21(15)8-14(11)20(17)24-2/h3-8,16,22H,9-10H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCGRXCCUHLLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4C(C3)O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947203 | |

| Record name | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-73-6 | |

| Record name | Berberastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-5-hydroxy-9,10-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architecture of Alkaloid Assembly: A Technical Guide to Berberine Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a prominent member of the benzylisoquinoline alkaloid (BIA) family, has garnered significant attention from the scientific and pharmaceutical communities for its broad spectrum of pharmacological activities. Found in a variety of plant species, this vibrant yellow compound is the product of a complex and elegant biosynthetic pathway. This technical guide provides an in-depth exploration of the berberine biosynthesis pathway in plants, designed for researchers, scientists, and drug development professionals. Herein, we delineate the enzymatic cascade, present key quantitative data, offer detailed experimental methodologies, and visualize the intricate molecular processes involved.

It is important to clarify the distinction between berberine and the user-specified term "berberastine." Chemical databases identify this compound as a distinct compound with a molecular formula of C₂₀H₁₈NO₅⁺, differing from berberine's C₂₀H₁₈NO₄⁺. The scientific literature extensively details the biosynthesis of berberine, while the pathway for this compound remains largely uncharacterized. This guide will therefore focus on the well-established berberine biosynthetic pathway.

The Berberine Biosynthetic Pathway: From Precursors to a Potent Alkaloid

The journey to berberine begins with the aromatic amino acid L-tyrosine, which undergoes a series of enzymatic transformations to yield the central intermediate, (S)-reticuline. From this crucial branch point, the pathway proceeds through a dedicated series of reactions to form the characteristic protoberberine scaffold of berberine.

The key enzymatic steps are as follows:

-

Formation of (S)-Norcoclaurine: The pathway initiates with the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , a Pictet-Spenglerase that establishes the foundational tetrahydroisoquinoline structure of (S)-norcoclaurine.[1][2]

-

Methylation and Hydroxylation to (S)-Reticuline: A series of tailoring enzymes modify the (S)-norcoclaurine core. This sequence involves:

-

(S)-norcoclaurine 6-O-methyltransferase (6OMT) , which methylates the 6-hydroxyl group.

-

(S)-coclaurine N-methyltransferase (CNMT) , which adds a methyl group to the nitrogen atom.

-

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B) , a cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position.

-

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) , which methylates the newly introduced 3'-hydroxyl group to yield (S)-reticuline.

-

-

Formation of the Berberine Bridge and Protoberberine Scaffold:

-

The berberine bridge enzyme (BBE) , a flavin-dependent oxidase, catalyzes the oxidative cyclization of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine. This is a key rate-limiting step in the pathway.

-

(S)-scoulerine 9-O-methyltransferase (SOMT) then methylates the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine.

-

-

Final Steps to Berberine:

-

Canadine synthase (CAS) , a cytochrome P450 enzyme, catalyzes the formation of a methylenedioxy bridge on (S)-tetrahydrocolumbamine to yield (S)-canadine.

-

Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes (S)-canadine to the quaternary ammonium ion, berberine.

-

Figure 1: The Berberine Biosynthesis Pathway in Plants.

Quantitative Data

A thorough understanding of the berberine biosynthetic pathway necessitates the analysis of quantitative data, including enzyme kinetics and the concentration of the final product in various plant sources.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes in the berberine biosynthesis pathway. It is important to note that kinetic data, particularly kcat values, are not available for all enzymes, highlighting areas for future research.

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism |

| (S)-Norcoclaurine Synthase | NCS | 4-Hydroxyphenylacetaldehyde | 335 | Not Reported | Thalictrum flavum |

| Dopamine | - (Sigmoidal) | ||||

| (S)-Norcoclaurine 6-O-Methyltransferase | 6OMT | (R,S)-Norlaudanosoline | 2230 | Not Reported | Coptis japonica |

| S-Adenosyl-L-methionine | 3950 | ||||

| (S)-Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | Not Reported | Not Reported | Coptis japonica |

| (S)-N-Methylcoclaurine 3'-Hydroxylase | NMCH (CYP80B1) | (S)-N-Methylcoclaurine | 15 | Not Reported | Eschscholzia californica |

| 3'-Hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | (R,S)-6-O-Methylnorlaudanosoline | Not Reported | Not Reported | Coptis japonica |

| Berberine Bridge Enzyme | BBE | (S)-Reticuline | Not Reported | 8.0 ± 0.2 | Eschscholzia californica |

| (S)-Scoulerine 9-O-Methyltransferase | SOMT | (S)-Scoulerine | Not Reported | Not Reported | Coptis japonica |

| Canadine Synthase | CAS (CYP719A21) | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | Not Reported | Papaver somniferum |

| (S)-Tetrahydroprotoberberine Oxidase | STOX | (S)-Tetrahydroberberine | Not Reported | Not Reported | Berberis wilsoniae |

Note: Some Km values were determined using substrate analogs.

Berberine Content in Various Plant Species

Berberine is found in a diverse range of plant species, with its concentration varying significantly depending on the species, plant part, and even the season of harvest. The following table provides a summary of berberine content in several well-known berberine-producing plants.

| Plant Species | Family | Plant Part | Berberine Content (% w/w) |

| Berberis aristata | Berberidaceae | Root | 2.8 - 3.8 |

| Berberis asiatica | Berberidaceae | Root | 2.4 - 4.3 |

| Berberis lycium | Berberidaceae | Root | 4.0 |

| Berberis vulgaris | Berberidaceae | Bark | ~5.0 |

| Coptis chinensis | Ranunculaceae | Rhizome | High, but specific % varies |

| Hydrastis canadensis | Ranunculaceae | Root | High, but specific % varies |

| Tinospora cordifolia | Menispermaceae | Stem | Variable, lower than Berberis |

| Argemone mexicana | Papaveraceae | Whole Plant | Present, concentration varies |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the berberine biosynthesis pathway. These protocols are foundational and may require optimization based on specific experimental conditions and research goals.

(S)-Norcoclaurine Synthase (NCS) Enzyme Assay

This protocol describes a method for determining the activity of (S)-norcoclaurine synthase.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Ascorbic acid (5 mM)

-

Dopamine (2.5 mM)

-

4-Hydroxyphenylacetaldehyde (4-HPAA) (2.5 mM)

-

Dimethyl sulfoxide (DMSO)

-

Purified NCS enzyme

-

Deuterium oxide (D₂O)

-

DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal NMR standard

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 5 mM ascorbic acid, 2.5 mM dopamine, and 10% v/v DMSO.

-

Add 2.5 mM 4-HPAA to the reaction mixture.

-

Initiate the reaction by adding the purified NCS enzyme to a final concentration of approximately 0.1-0.5 mg/mL.

-

For NMR-based monitoring, include 10% v/v D₂O and a known concentration of DSS as an internal standard.

-

Incubate the reaction at 37°C.

-

Monitor the reaction progress over time (e.g., at 5 minutes, 2 hours, and 24 hours) by taking aliquots and analyzing them via ¹H NMR spectroscopy.

-

The formation of (S)-norcoclaurine can be quantified by the appearance of its characteristic peaks relative to the internal standard.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic product formation.

Figure 2: Workflow for the (S)-Norcoclaurine Synthase (NCS) Enzyme Assay.

Quantification of Berberine in Plant Material by HPLC

This protocol outlines a general method for the extraction and quantification of berberine from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried and powdered plant material (e.g., roots, stems)

-

Methanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

-

Berberine standard

-

HPLC system with a C18 column and UV detector

Procedure:

Extraction:

-

Accurately weigh a known amount of dried, powdered plant material.

-

Extract the plant material with methanol (e.g., by sonication or reflux) for a specified time.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Redissolve a known amount of the crude extract in the HPLC mobile phase.

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Prepare a mobile phase, for example, a gradient of acetonitrile and water with a small percentage of formic acid or TFA (e.g., 0.1%).

-

Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 30°C).

-

Set the UV detector to monitor at the maximum absorbance of berberine (approximately 345 nm).

-

Inject a known volume of the dissolved plant extract onto the column.

-

Run the HPLC analysis and record the chromatogram.

-

Prepare a calibration curve using different concentrations of the berberine standard.

-

Identify the berberine peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of berberine in the sample by comparing the peak area to the calibration curve.

Figure 3: Workflow for the Quantification of Berberine by HPLC.

Transcriptome Analysis for Gene Discovery

This protocol provides a general workflow for using transcriptome analysis (RNA-seq) to identify genes involved in the berberine biosynthesis pathway.

Procedure:

-

Sample Collection: Collect plant tissues known to produce berberine (e.g., roots, rhizomes) at different developmental stages or under different conditions (e.g., with and without elicitor treatment).

-

RNA Extraction: Isolate total RNA from the collected tissues using a suitable RNA extraction kit or protocol.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapters.

-

Transcriptome Assembly: Assemble the trimmed reads into transcripts, either de novo or by mapping to a reference genome if available.

-

Gene Annotation: Annotate the assembled transcripts to identify potential gene functions.

-

Differential Expression Analysis: Compare the expression levels of transcripts between different samples (e.g., high- vs. low-berberine producing tissues) to identify differentially expressed genes.

-

Pathway Analysis: Map the differentially expressed genes to known metabolic pathways (e.g., KEGG pathways) to identify candidate genes involved in berberine biosynthesis.

-

-

Candidate Gene Validation: Validate the function of candidate genes through further experiments, such as heterologous expression and enzyme assays.

Conclusion

The biosynthesis of berberine in plants is a testament to the intricate and highly regulated nature of secondary metabolism. This technical guide has provided a comprehensive overview of the pathway, from its initial building blocks to the final complex alkaloid. The presented quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to understand, manipulate, and potentially harness this important biosynthetic pathway. Further research is needed to fill the gaps in our knowledge, particularly regarding the kinetic properties of all the enzymes involved. A deeper understanding of the regulatory networks governing this pathway will be crucial for the successful metabolic engineering of berberine production in both plants and microbial systems, paving the way for sustainable and efficient production of this valuable pharmaceutical compound.

References

A Technical Discourse on the Structural and Putative Functional Distinctions Between Berberastine and Berberine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the core structural differences between the protoberberine alkaloids, berberastine and the extensively studied berberine. While a wealth of data exists for berberine, facilitating a deep dive into its physicochemical properties, biological activities, and molecular mechanisms, this compound remains a comparatively enigmatic molecule. This document aims to present a comprehensive overview of berberine as a baseline for understanding the potential implications of the structural divergence observed in this compound, thereby highlighting critical knowledge gaps and opportunities for future research.

Core Structural Divergence: The Defining Feature

The fundamental distinction between this compound and berberine lies in the presence of an additional hydroxyl group on the this compound molecule. This is reflected in their respective chemical formulas:

The IUPAC name for this compound, 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-11-ol, further clarifies the position of this additional hydroxyl group. This seemingly minor structural modification has the potential to significantly alter the molecule's physicochemical properties, including its polarity, solubility, and ability to participate in hydrogen bonding. Such changes can, in turn, have profound effects on its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Comparative Analysis

A comprehensive understanding of a compound's physicochemical properties is paramount for drug development. While extensive data is available for berberine, a thorough characterization of this compound is not yet present in the scientific literature. The following table summarizes the known properties of berberine and highlights the current data deficit for this compound.

| Property | Berberine | This compound |

| Molecular Formula | C₂₀H₁₈NO₄⁺ | C₂₀H₁₈NO₅⁺ |

| Molar Mass | 336.36 g/mol [2] | 352.36 g/mol |

| Appearance | Yellow, needle-like crystalline compound[2] | Data not available |

| Melting Point | 145 °C[2] | Data not available |

| Solubility | Readily soluble in hot water; sparingly soluble in cold water and ethanol; insoluble in benzene, chloroform, and acetone.[2] The hydrochloride salt is more soluble in water.[3] | Data not available |

| pKa | Permanently charged quaternary ammonium compound, no ionizable groups.[3] | Data not available |

| LogP | The experimental log P value suggests the compound is fairly hydrophilic.[3] | Data not available |

Biological and Pharmacological Activities: The Knowns of Berberine and the Unknowns of this compound

Berberine is a pharmacologically pleiotropic molecule with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer effects.[4][5] These activities are underpinned by its ability to modulate multiple cellular signaling pathways. In contrast, the biological activity of this compound remains largely unexplored. The introduction of a hydroxyl group could potentially alter its interaction with biological targets, leading to a modified or novel pharmacological profile.

| Biological Activity | Berberine | This compound |

| Antimicrobial | Broad-spectrum activity against bacteria, viruses, fungi, and protozoa.[6] | Data not available |

| Anti-inflammatory | Suppresses the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and enzymes (e.g., COX-2).[2][7] | Data not available |

| Anti-diabetic | Improves insulin sensitivity, promotes glucose uptake, and regulates lipid metabolism.[2] | Data not available |

| Anti-cancer | Induces apoptosis, inhibits cell proliferation and angiogenesis, and modulates various signaling pathways implicated in cancer.[8][9] | Data not available |

| Cardioprotective | Improves endothelial function, reduces inflammation, and protects against ischemia-reperfusion injury.[2] | Data not available |

| Neuroprotective | Exhibits protective effects in models of neurodegenerative diseases through anti-inflammatory and antioxidant mechanisms.[10] | Data not available |

Modulation of Cellular Signaling Pathways by Berberine

Berberine's diverse pharmacological effects are a consequence of its ability to interact with multiple intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and for predicting the potential effects of its structural analogue, this compound.

AMP-Activated Protein Kinase (AMPK) Pathway

Berberine is a well-established activator of AMPK, a key regulator of cellular energy homeostasis.[11] Activation of AMPK by berberine leads to the inhibition of anabolic pathways, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways, such as glucose uptake and fatty acid oxidation. This mechanism is central to its anti-diabetic and lipid-lowering effects.

Fig. 1: Berberine's activation of the AMPK signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Berberine has been shown to modulate various MAPK signaling pathways, including the ERK, JNK, and p38 MAPK pathways.[7] Its effects are often cell-type and context-dependent. For instance, in some cancer cells, berberine can induce apoptosis by activating the JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway.

Fig. 2: Modulation of MAPK signaling pathways by berberine.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Berberine has been demonstrated to inhibit this pathway in various cancer cell lines, contributing to its anti-tumor effects.[8][9]

Fig. 3: Berberine's inhibition of the PI3K/Akt/mTOR pathway.

The effect of this compound on these and other signaling pathways is currently unknown. The presence of an additional hydroxyl group could potentially lead to altered binding affinities for kinases and other enzymes within these cascades, resulting in a different pharmacological outcome.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of these compounds. Below are generalized methodologies for the extraction, separation, and analysis of protoberberine alkaloids, which can be adapted for the specific study of this compound and berberine.

Extraction and Isolation of Protoberberine Alkaloids

A common method for the extraction of protoberberine alkaloids from plant material involves the following steps:

-

Maceration: Powdered plant material (e.g., roots, bark) is macerated with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the alkaloids.

-

Chromatographic Separation: The alkaloid fraction is subjected to chromatographic techniques for the separation of individual compounds. Column chromatography using silica gel or alumina, and preparative high-performance liquid chromatography (HPLC) are commonly employed.

A generalized workflow for this process is depicted below:

Fig. 4: Generalized workflow for protoberberine alkaloid extraction.

Analytical Quantification

Quantitative analysis of berberine and, presumably, this compound can be performed using validated analytical methods such as:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for the quantification of berberine. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is often performed at a wavelength between 265 nm and 345 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, LC-MS or LC-MS/MS methods can be developed. These methods are particularly useful for the analysis of these compounds in complex biological matrices.

Future Research Directions and Conclusion

The structural elucidation of this compound as a hydroxylated analogue of berberine opens up new avenues for research in the field of protoberberine alkaloids. The primary focus of future investigations should be on the comprehensive characterization of this compound's physicochemical and biological properties. Key research questions include:

-

How does the additional hydroxyl group in this compound affect its solubility, lipophilicity, and membrane permeability compared to berberine?

-

What is the comparative biological activity profile of this compound and berberine across a range of assays (e.g., antimicrobial, anti-inflammatory, anti-cancer)?

-

Does this compound modulate the same or different cellular signaling pathways as berberine?

-

What are the pharmacokinetic and metabolic profiles of this compound, and how do they differ from those of berberine?

References

- 1. This compound | C20H18NO5+ | CID 442180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological properties and therapeutic potential of berberine: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on berberine and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Berberine-A Summary Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Berberastine for Researchers and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of Berberastine, a protoberberine alkaloid. Due to the limited availability of specific research on this compound, this document leverages data from its close structural analog, Berberine, to provide insights into its potential biological activities, mechanisms of action, and relevant experimental protocols. It is crucial for researchers to note that while structurally similar, the biological activities of this compound may not be identical to those of Berberine, and the provided information should serve as a foundational guide for further investigation.

Chemical and Physical Properties of this compound

This compound is a quaternary ammonium salt belonging to the protoberberine class of benzylisoquinoline alkaloids. It is structurally related to the well-researched alkaloid, Berberine.

| Property | Value | Reference |

| CAS Number | 2435-73-6 | [1] |

| Molecular Formula | C₂₀H₁₈NO₅⁺ | [1] |

| Molecular Weight | 352.4 g/mol | [1] |

| IUPAC Name | 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-11-ol | [1] |

| Synonyms | 5-Hydroxy-9,10-dimethoxy-5,6-dihydro-2H-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium, Berberine Impurity 3 | [1] |

Potential Biological Activities and Signaling Pathways (Inferred from Berberine)

Based on extensive research on Berberine, this compound may exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and metabolic regulatory activities. The primary signaling pathways implicated in the action of Berberine, and therefore potentially relevant to this compound, are detailed below.

AMPK/mTOR Signaling Pathway

Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by Berberine leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis. This pathway is a significant target in cancer therapy.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Berberine has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and cell cycle arrest.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Berberine has been demonstrated to suppress the activation of the NF-κB signaling pathway, thereby exerting its anti-inflammatory effects.

Experimental Protocols (Adapted from Berberine Studies)

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of Berberine, which can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., Tca8113, CNE2, MCF-7, Hela, HT29) into 96-well plates at a density of 1 × 10⁶ cells/well.

-

After 24 hours, treat the cells with serial dilutions of this compound (e.g., 47 to 12000 µM) for 48 hours.[2]

-

Add 50 µl of MTT solution (2 mg/ml) to each well and incubate for 3 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the optical density at a wavelength of 600 nm using a microplate reader.

-

Calculate the IC₅₀ value from at least three independent experiments.[2]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with this compound at its IC₅₀ concentration for different time points (e.g., 0, 6, 12, 24, 36 hours).[2]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

The percentage of early apoptotic cells (Annexin V-positive/PI-negative) and late apoptotic cells (Annexin V-positive/PI-positive) is determined.[2]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with this compound at its IC₅₀ concentration for various time points.[3]

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and treat with RNase A (1 mg/ml).

-

Stain the cells with Propidium Iodide (100 µg/ml).[3]

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

-

Methodology:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-Akt, Akt, NF-κB p65, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Summary and Future Directions

This compound is a protoberberine alkaloid with a defined chemical structure. While direct experimental data on its biological effects are limited, its structural similarity to Berberine suggests a strong potential for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. The experimental protocols and signaling pathway information provided in this guide, derived from extensive research on Berberine, offer a solid foundation for initiating in-depth studies on this compound.

Future research should focus on validating the hypothesized biological activities of this compound and elucidating its specific mechanisms of action. Direct comparative studies between this compound and Berberine will be crucial to understand the structure-activity relationships and to identify any unique therapeutic properties of this compound. Such investigations will be instrumental in unlocking the full therapeutic potential of this natural compound for researchers, scientists, and drug development professionals.

References

- 1. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

The Solubility of Berberine: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Berberine's Solubility Characteristics in Various Solvents for Application in Research and Drug Development

Introduction

Berberine, an isoquinoline alkaloid extracted from various plants of the Berberis species, has a long history of use in traditional medicine. Modern pharmacological studies have revealed its potential in treating a wide array of conditions, including metabolic diseases, cancer, and microbial infections. However, its therapeutic efficacy is often limited by its physicochemical properties, most notably its solubility. This technical guide provides a detailed overview of the solubility of berberine, with a focus on its behavior in different solvents, to aid researchers, scientists, and drug development professionals in optimizing its application. For the purpose of this guide, the focus will be on berberine chloride, a common salt form used in research and commercial products.

Quantitative Solubility Data

The solubility of a compound is a critical determinant of its bioavailability and therapeutic effectiveness. The following tables summarize the quantitative solubility data for berberine chloride in various aqueous and organic solvents at different temperatures.

Table 1: Solubility of Berberine Chloride in Aqueous Solutions

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | Neutral | 25 | 1.96 ± 0.11[1] | 5.27 ± 0.30[1] |

| Water | Neutral | 37 | Not explicitly stated in mg/mL | 8.50 ± 0.40[1] |

| HCl Buffer | 1.2 | 25 | Not explicitly stated in mg/mL | ~0.2 - 0.4[1] |

| Phthalate Buffer | 3.0 | 25 | Not explicitly stated in mg/mL | ~0.2 - 0.4[1] |

| Phthalate Buffer | 5.0 | 25 | Not explicitly stated in mg/mL | ~0.2 - 0.4[1] |

| Phosphate Buffer | 7.0 | 25 | Not explicitly stated in mg/mL | 4.05 ± 0.09[1][2][3] |

| Phosphate Buffer | 7.0 | 37 | Not explicitly stated in mg/mL | 9.69 ± 0.37[1] |

| Borate Buffer | 9.0 | 25 | Not explicitly stated in mg/mL | ~0.2 - 0.4[1] |

| DMSO:PBS (1:4) | 7.2 | Not Specified | ~0.2[4] | Not Specified |

Data presented as mean ± standard deviation where available.

Table 2: Solubility of Berberine Chloride in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction, 10³x) | Solubility (approx. µg/mL) |

| Ethanol | 25 | 0.444[5] | 500[4] |

| Ethanol | 30 | 0.533[5] | Not Specified |

| Ethanol | 35 | 0.637[5] | Not Specified |

| Ethanol | 40 | 0.778[5] | Not Specified |

| 2-Propanol | 25 | 0.171[5] | Not Specified |

| 2-Propanol | 30 | 0.211[5] | Not Specified |

| 2-Propanol | 35 | 0.264[5] | Not Specified |

| 2-Propanol | 40 | 0.333[5] | Not Specified |

| 1-Butanol | 25 | 0.145[5] | Not Specified |

| 1-Butanol | 30 | 0.179[5] | Not Specified |

| 1-Butanol | 35 | 0.222[5] | Not Specified |

| 1-Butanol | 40 | 0.280[5] | Not Specified |

| 1-Octanol | 25 | 0.297[5] | Not Specified |

| 1-Octanol | 30 | 0.357[5] | Not Specified |

| 1-Octanol | 35 | 0.435[5] | Not Specified |

| 1-Octanol | 40 | 0.531[5] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | ~25,000[4] |

| Dimethyl Formamide (DMF) | Not Specified | Not Specified | ~500[4] |

Note: Mole fraction data from one source was not converted to mg/mL due to the complexity and potential for inaccuracy in such conversions without density data at corresponding temperatures.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reproducible research. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[6]

Shake-Flask Method for Aqueous and pH-Dependent Solubility

This method is considered the gold standard for solubility measurement.[6][7]

Objective: To determine the equilibrium solubility of berberine chloride in a specific solvent.

Materials:

-

Berberine chloride powder

-

Solvent of interest (e.g., water, buffers of various pH)

-

Tightly capped glass vials

-

Reciprocal shaking water bath or thermostat oscillator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation: Add an excess amount of berberine chloride to a tightly capped glass vial containing a known volume (e.g., 3 mL) of the desired solvent.[1] It is crucial to ensure a solid excess to achieve saturation, but not so much that it alters the properties of the solvent.[6]

-

Equilibration: Place the vials in a reciprocal shaking water bath or a thermostat oscillator. Agitate the samples at a constant speed (e.g., 75 rpm) and a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 hours.[1][5]

-

Phase Separation: After the equilibration period, allow the suspension to settle for a specified time (e.g., 2 hours).[5] Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, the aliquot should be filtered through a syringe filter or centrifuged.

-

Quantification: Analyze the concentration of berberine chloride in the clear, saturated solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[8][9] A standard calibration curve should be prepared to accurately determine the concentration.[10]

-

pH Measurement: For pH-dependent solubility studies, the pH of the suspension should be measured both at the beginning and at the end of the experiment to ensure it has not significantly changed.[6]

Signaling Pathways and Experimental Workflows

The biological activity of berberine is intrinsically linked to its ability to modulate various cellular signaling pathways. Its solubility in experimental media is a critical factor for achieving effective concentrations to elicit these effects.

Berberine's Impact on the AMPK/mTOR Signaling Pathway

Berberine is a well-documented activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[11] Activation of AMPK by berberine can lead to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[12][13] This mechanism is central to berberine's anticancer effects.[12][14]

Experimental Workflow for Assessing Berberine Solubility

The following diagram illustrates a typical workflow for determining the solubility of berberine, as detailed in the experimental protocols.

Conclusion

The solubility of berberine chloride is highly dependent on the solvent, pH, and temperature. It exhibits limited solubility in water, which can be influenced by the buffer system used, with significantly lower solubility in acidic and alkaline conditions compared to neutral pH in phosphate buffer.[1] Organic solvents like DMSO show a much higher capacity to dissolve berberine chloride.[4] Understanding these solubility characteristics is fundamental for designing effective in vitro and in vivo studies, as well as for the development of novel drug delivery systems to enhance the bioavailability and therapeutic potential of this promising natural compound. The standardized protocols and data presented in this guide serve as a valuable resource for the scientific community engaged in berberine research.

References

- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Berberine Hydrochloride Solubility in Water: Details [et-chem.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. prostatecancertopics.com [prostatecancertopics.com]

- 12. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine Induces Autophagic Cell Death by Inactivating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Berberine: A Comprehensive Technical Guide to its Natural Occurrence and Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids, is a pharmacologically significant compound with a long history of use in traditional medicine.[1] This technical guide provides an in-depth overview of the natural occurrence of berberine, its principal plant sources, and the quantification of its content within these sources. Furthermore, it details the biosynthetic pathway of berberine and outlines key experimental protocols for its extraction and analysis, serving as a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

Natural Occurrence and Plant Sources

Berberine is found in a variety of plant species across several families, most notably Berberidaceae, Ranunculaceae, Papaveraceae, and Rutaceae.[2] The compound is typically concentrated in the roots, rhizomes, and stem bark of these plants.[1][3] The genus Berberis is considered the most widely distributed natural source of berberine.[2]

Quantitative Analysis of Berberine in Plant Sources

The concentration of berberine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and even the time of harvest. The following table summarizes quantitative data on berberine content from various studies.

| Plant Species | Family | Plant Part | Berberine Content (% w/w) | Reference |

| Coptis chinensis | Ranunculaceae | Rhizome | 5.86 - 10.079 | [4] |

| Hydrastis canadensis | Ranunculaceae | Root | High (Specific % not stated) | [5] |

| Berberis vulgaris | Berberidaceae | Root | 2.44 | [3] |

| Berberis vulgaris | Berberidaceae | Bark | ~5 | [2][6] |

| Berberis aristata | Berberidaceae | Root | 1.86 - 3.18 | [7][8] |

| Berberis aristata | Berberidaceae | Fruit | 0.033 | [9] |

| Berberis asiatica | Berberidaceae | Not Specified | 1.74 | |

| Berberis tinctoria | Berberidaceae | Not Specified | 1.46 | [7] |

| Alpinia calcarata | Zingiberaceae | Rhizome | 0.1355 | [10] |

| Alpinia galanga | Zingiberaceae | Rhizome | 0.134 | [10] |

| Tinospora cordifolia | Menispermaceae | Stem | 0.02823 (in ethanol fraction of methanol extract) | [11] |

Biosynthesis of Berberine

The biosynthesis of berberine is a complex enzymatic process that begins with the amino acid L-tyrosine.[12] Two molecules of L-tyrosine are converted through a series of intermediates to form the characteristic tetracyclic skeleton of berberine.[12] Key enzymes in this pathway include tyrosine decarboxylase, (S)-norcoclaurine synthase, and various methyltransferases and oxidases.[1]

Figure 1: Simplified biosynthetic pathway of berberine from L-tyrosine.

Experimental Protocols

Extraction of Berberine from Plant Material (General Protocol)

This protocol outlines a general method for the extraction of berberine from plant material, which can be adapted based on the specific plant matrix.

-

Preparation of Plant Material: The plant material (e.g., dried roots, rhizomes, or bark) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

The powdered plant material is macerated or sonicated with a suitable solvent. Methanol and ethanol are commonly used.[13]

-

The extraction is typically repeated multiple times to ensure maximum recovery of berberine.

-

-

Acid-Base Extraction (for purification): [13]

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid), which protonates the berberine, making it water-soluble.

-

The solution is then filtered to remove insoluble materials.

-

The pH of the filtrate is subsequently raised by adding a base (e.g., sodium carbonate solution), causing the deprotonated berberine to precipitate.[13]

-

The precipitate is collected by filtration and dried.

-

-

Further Purification: The crude berberine can be further purified using techniques such as recrystallization or column chromatography.

Figure 2: General workflow for the extraction and purification of berberine.

Quantification of Berberine using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the quantification of berberine in plant extracts and formulations.[14]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is required.

-

Chromatographic Conditions (Example): [7]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic buffer (e.g., 0.1% trifluoroacetic acid in water or potassium dihydrogen phosphate buffer). A common isocratic ratio is 40:60 (acetonitrile:buffer).[7][11]

-

Detection Wavelength: Berberine exhibits maximum absorbance at approximately 266 nm and 346 nm.[9][14]

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation: A stock solution of berberine standard of known concentration is prepared in the mobile phase. A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The plant extract is accurately weighed, dissolved in a suitable solvent (e.g., methanol or the mobile phase), filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

-

Quantification: The concentration of berberine in the sample is determined by comparing the peak area of berberine in the sample chromatogram with the calibration curve generated from the standards.

Conclusion

Berberine is a valuable natural product with a wide distribution in the plant kingdom. This guide has provided a comprehensive overview of its primary plant sources, quantitative data on its occurrence, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis. This information serves as a foundational resource for researchers and professionals engaged in the exploration and development of berberine-based therapeutics. The continued investigation into novel plant sources and the optimization of extraction and analytical methodologies will be crucial for the sustainable utilization of this important alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]

- 6. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gigvvy.com [gigvvy.com]

- 8. phcog.com [phcog.com]

- 9. akjournals.com [akjournals.com]

- 10. ijpsr.info [ijpsr.info]

- 11. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia : Oriental Journal of Chemistry [orientjchem.org]

- 12. Berberine - Wikipedia [en.wikipedia.org]

- 13. The process of extracting berberine from goldenseal extract. [greenskybio.com]

- 14. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Studies of Berberine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine is a natural isoquinoline alkaloid found in a variety of plants, including those of the Berberis species. It has a long history of use in traditional medicine, and modern scientific inquiry has begun to elucidate the molecular mechanisms underlying its diverse pharmacological effects. This document provides a comprehensive overview of the preliminary in vitro studies on berberine, with a focus on its anticancer, anti-inflammatory, and antioxidant properties, as well as its impact on key cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on berberine, providing insights into its potency and efficacy in different experimental models.

Table 1: In Vitro Anticancer Activity of Berberine

| Cell Line | Assay | Concentration | Effect | Reference |

| Breast Cancer | ||||

| MCF-7 | MTT Assay | 90 µM | 8.86% cell survival | [1] |

| MDA-MB-231 | MTT Assay | 20 µM | 19.10% cell survival | [1] |

| Esophageal Cancer | ||||

| KYSE-70 | Proliferation Assay | 20, 40, 60, 80 µmol/L | Significant suppression at 12, 24, and 48 h | [2] |

| SKGT4 | Proliferation Assay | 20, 40, 60, 80 µmol/L | Significant suppression at 24 and 48 h | [2] |

| Gastric Cancer | ||||

| SGC7901 | Growth Inhibition | 48 µM (with 30 µM erlotinib) | 80.5% growth inhibition | [3] |

| BGC-823 | Growth Inhibition | Not specified | Obvious growth inhibitory effect | [4] |

| Lung Cancer | ||||

| A549 | Cell Viability | Not specified | Synergistic anticancer effect with Doxorubicin (CI=0.61) | [5] |

| Cervical Cancer | ||||

| HeLa | Cell Viability | Not specified | Synergistic anticancer effect with Doxorubicin (CI=0.73) | [5] |

| Prostate Cancer | ||||

| PC3 | Apoptosis Assay | 50 µM | 28.4% of cells in G2/M phase | [3] |

| Melanoma | ||||

| B16F10 | Cell Viability | Concentration-dependent | Decreased cell viability | [6] |

Table 2: In Vitro Anti-inflammatory Activity of Berberine

| Cell Line/Model | Assay | Concentration | Effect | Reference |

| OC2 and KB (Oral Cancer) | PGE2 Production | 1, 10, and 100 µM | Dose-dependent reduction of PGE2 | [7] |

| IPEC-J2 (Porcine Intestinal Epithelial) | Inflammatory Cytokine mRNA | 75, 150, and 250 µg/ml | Reduced expression of IL-1β, IL-6, and TNF-α | [8] |

Table 3: In Vitro Antioxidant Activity of Berberine

| Assay | IC50 Value (Berberine) | IC50 Value (Standard) | Reference |

| DPPH Radical Scavenging | - | - | [9][10] |

| Nitric Oxide Scavenging | 123.0 µg/mL | 117.6 µg/mL (Ascorbic Acid) | [10] |

| Superoxide Scavenging | - | - | [9][10] |

| ABTS Radical Scavenging | - | - | [9][11] |

| Iron Chelating Activity | - | - | [9] |

| Lipid Peroxidation | - | - | [9] |

Table 4: Effects of Berberine on Glucose Metabolism In Vitro

| Cell Line | Assay | Concentration | Effect | Reference |

| 3T3-L1 Adipocytes | Glucose Consumption | 5 µmol/L - 20 µmol/L | 72.9% - 113.7% increase | [12] |

| HepG2 Hepatocytes | Lactate Release | 5, 10, 20, 40 µmol/L | 57.25% - 75.13% increase | [13] |

| C2C12 Myotubes | Lactate Release | Not specified | Dose-dependent increase | [13] |

Experimental Protocols

This section details the methodologies for key in vitro experiments frequently cited in berberine research.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Plate cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours.[14]

-

Treat the cells with various concentrations of berberine for the desired duration (e.g., 24, 48, or 72 hours).[1][14]

-

Add 10 µl of 5 mg/ml MTT reagent to each well and incubate at 37°C for 4 hours.[14]

-

Remove the supernatant and add 100 µl of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14][15]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[14]

-

Calculate cell viability as a percentage of the control group.[14]

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protocol:

-

Lyse cells treated with berberine and a control to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, p-mTOR, NF-κB).[16][17]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Protocol:

-

Prepare a stock solution of berberine in a suitable solvent (e.g., methanol).[10]

-

Prepare a series of dilutions of the berberine stock solution.[10]

-

Mix the berberine solutions with a DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark for a specified time.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity.

-

2. Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a substance to scavenge nitric oxide radicals.

-

Protocol:

-

Prepare different concentrations of berberine.[10]

-

Mix the berberine solutions with a sodium nitroprusside solution, which generates nitric oxide.

-

Incubate the mixture under a light source for a specific duration.

-

Add Griess reagent to the mixture, which reacts with nitrite (an indicator of NO) to form a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 546 nm).

-

Calculate the percentage of nitric oxide scavenging.[10]

-

Signaling Pathways Modulated by Berberine

Berberine exerts its effects by modulating several key signaling pathways involved in cell growth, proliferation, inflammation, and metabolism.

AMPK Signaling Pathway

Berberine is a well-documented activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][16] Activation of AMPK by berberine leads to a cascade of downstream effects, including the inhibition of mTOR and the stimulation of glucose uptake.[18][19]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Berberine has been shown to inhibit the mTOR signaling pathway, which contributes to its anticancer effects.[3][17][18]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Berberine has been demonstrated to inhibit the NF-κB signaling pathway, which is a key mechanism underlying its anti-inflammatory effects.[20][21]

Conclusion

The preliminary in vitro studies of berberine have revealed a compound with a remarkable breadth of biological activities. Its ability to modulate multiple key signaling pathways, including AMPK, mTOR, and NF-κB, underpins its observed anticancer, anti-inflammatory, and antioxidant effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of berberine as a potential therapeutic agent. Continued investigation into the nuanced mechanisms of action and the development of optimized formulations will be crucial in translating the promising in vitro findings into clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. Berberine displays antitumor activity in esophageal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Berberine represses human gastric cancer cell growth in vitro and in vivo by inducing cytostatic autophagy via inhibition of MAPK/mTOR/p70S6K and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Berberine Induces Autophagic Cell Death by Inactivating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antioxidant studies on the benzyl tetra isoquinoline alkaloid berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and antiarthritic potential of berberine: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 14. Cell viability evaluation by MTT assay [bio-protocol.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Berberine Attenuates Cardiac Hypertrophy Through Inhibition of mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway [frontiersin.org]

- 21. Berberine ameliorates diabetic nephropathy by inhibiting TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Berberine: A Historical and Scientific Overview

An in-depth analysis of scientific databases and historical records reveals a critical clarification: the term "berberastine" does not correspond to a recognized compound in the established chemical and pharmacological literature. It is likely a neologism or a potential typographical error, with research frequently pointing towards the well-documented alkaloid, berberine .

Berberine is a natural compound with a rich history of use in traditional medicine and extensive modern scientific investigation. This guide will proceed by focusing on berberine to provide a relevant and factually accurate resource for researchers, scientists, and drug development professionals, adhering to the requested technical depth and format.

Berberine is a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. It is found in the roots, rhizomes, and stem bark of various plants, including Berberis (e.g., barberry), Coptis chinensis (goldthread), and Hydrastis canadensis (goldenseal). Its vibrant yellow color led to its historical use as a dye, while its bitter taste and medicinal properties have secured its place in traditional Chinese, Ayurvedic, and Native American medicine for centuries.

Early Discovery and Isolation

The isolation of berberine as a distinct chemical entity marks its entry into modern science.

-

1837: Chevalier and Pelletan are credited with the initial isolation of a bitter, yellow substance from the bark of Xanthoxylum clava-herculis (prickly ash).

-

1888: The correct empirical formula for berberine (C₂₀H₁₈NO₄⁺) was established.

-

1910: The structural elucidation of berberine was a significant milestone, paving the way for understanding its chemical properties and, eventually, its synthesis.

Key Experimental Protocols

The study of berberine involves a range of established experimental protocols, from its extraction to its analysis in biological systems.

Protocol for Extraction of Berberine from Coptis chinensis

This protocol outlines a standard method for isolating berberine from one of its most common botanical sources.

-

Preparation: 100g of dried, powdered Coptis chinensis rhizomes are placed in a Soxhlet apparatus.

-

Extraction: The powder is subjected to continuous extraction with methanol (800 mL) for a period of 12 hours.

-

Solvent Removal: The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Acid-Base Purification: The residue is dissolved in a 2% hydrochloric acid solution (200 mL) and filtered to remove insoluble materials.

-

Precipitation: The acidic solution is basified by the slow addition of a 10% sodium hydroxide solution until a pH of approximately 9-10 is reached. This causes the crude berberine base to precipitate.

-

Crystallization: The precipitate is collected by filtration, washed with cold distilled water, and then recrystallized from an ethanol-water mixture to yield purified berberine crystals.

-

Analysis: The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry and NMR spectroscopy.

Protocol for In-Vitro AMPK Activation Assay

Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Once cells reach 70-80% confluency, they are treated with varying concentrations of berberine (e.g., 5, 10, 25 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data from historical and contemporary research on berberine.

| Table 1: Pharmacokinetic Properties of Berberine | |

| Parameter | Value |

| Oral Bioavailability | < 1% |

| Plasma Protein Binding | ~96% |

| Metabolism | Primarily hepatic (Phase I & II) |

| Major Metabolites | Berberrubine, Thioberberine, Jatrorrhizine |

| Elimination Half-life (t½) | ~5 hours |

| Table 2: In-Vitro Efficacy of Berberine (IC₅₀ Values) | |

| Target / Cell Line | IC₅₀ (µM) |

| AMPK Activation (C2C12 cells) | 5 - 10 µM |

| MCF-7 (Breast Cancer) | ~25 µM |

| HepG2 (Liver Cancer) | ~20 µM |

| PC-3 (Prostate Cancer) | ~50 µM |

| Staphylococcus aureus (MIC) | 128 - 512 µg/mL |

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes and relationships in berberine research.

Caption: Workflow for the extraction and purification of berberine from botanical sources.

Caption: Simplified signaling pathway showing berberine's activation of AMPK.

Spectroscopic Data of Berberine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for berberine, a quaternary ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The following sections detail the NMR and MS data for berberine, presented in a clear and structured format for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Berberine

| Proton | Chemical Shift (δ) in ppm | Solvent | Frequency | Reference |

| H-1 | 7.64 | Methanol | 600 MHz | [1][2] |

| H-4 | 6.95 | Methanol | 600 MHz | [1][2] |

| H-5 | 3.25 | Methanol | 600 MHz | [1][2] |

| H-6 | 4.93 | Methanol | 600 MHz | [1][2] |

| H-8 | 9.76 | Methanol | 600 MHz | [1][2] |

| H-9 | 8.10 | Methanol | 600 MHz | [1][2] |

| H-12 | 7.99 | Methanol | 600 MHz | [1][2] |

| H-13 | 8.69 | Methanol | 600 MHz | [1][2] |

| OCH₃ (2) | 4.10 | Methanol | 600 MHz | [1][2] |

| OCH₃ (3) | 4.20 | Methanol | 600 MHz | [1][2] |

| OCH₂O | 6.10 | Methanol | 600 MHz | [1][2] |

Note: The proton numbering corresponds to the standard berberine structure.

Table 2: ¹³C NMR Spectroscopic Data for Berberine

| Carbon | Chemical Shift (δ) in ppm | Solvent | Frequency | Reference |

| C-1 | 108.5 | D₂O | 900 MHz | [3] |

| C-2 | 149.9 | D₂O | 900 MHz | [3] |

| C-3 | 152.9 | D₂O | 900 MHz | [3] |

| C-4 | 105.7 | D₂O | 900 MHz | [3] |

| C-4a | 133.2 | D₂O | 900 MHz | [3] |

| C-5 | 29.3 | D₂O | 900 MHz | [3] |

| C-6 | 56.4 | D₂O | 900 MHz | [3] |

| C-8 | 146.4 | D₂O | 900 MHz | [3] |

| C-8a | 123.5 | D₂O | 900 MHz | [3] |

| C-9 | 129.8 | D₂O | 900 MHz | [3] |

| C-10 | 149.0 | D₂O | 900 MHz | [3] |

| C-11 | 149.0 | D₂O | 900 MHz | [3] |

| C-12 | 125.1 | D₂O | 900 MHz | [3] |

| C-12a | 139.7 | D₂O | 900 MHz | [3] |

| C-13 | 121.2 | D₂O | 900 MHz | [3] |

| C-13a | 130.3 | D₂O | 900 MHz | [3] |

| C-13b | 139.7 | D₂O | 900 MHz | [3] |

| OCH₃ (2) | 57.1 | D₂O | 900 MHz | [3] |

| OCH₃ (3) | 62.4 | D₂O | 900 MHz | [3] |

| OCH₂O | 103.7 | D₂O | 900 MHz | [3] |

Note: The carbon numbering corresponds to the standard berberine structure. The data is based on a predicted spectrum.

Table 3: Mass Spectrometry (MS) Data for Berberine

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| LC-ESI-MS | Positive | 336.1 [M]⁺ | Not specified in snippet | [4] |

| LC-MS/MS | Positive | 336.1 [M]⁺ | 321.1, 320.1, 306.1, 292.1 | Not specified in snippet |

| UHPLC-Q-TOF-MS | Positive | 336.1345 [M]⁺ | 320.0930, 321.0978, 306.0778, 304.0952 | [5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for berberine, based on the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of berberine hydrochloride is dissolved in a deuterated solvent, such as methanol-d₄ or D₂O. Hexamethyldisilane (HMD) may be used as an internal standard.[6][7]

-

Instrumentation : The NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 600 MHz instrument.[1][2]

-

Data Acquisition :

-

¹H NMR : The proton NMR spectrum is acquired to observe the chemical shifts and coupling constants of the hydrogen atoms.

-

¹³C NMR : The carbon-13 NMR spectrum is obtained to identify the chemical shifts of the carbon atoms in the molecule.

-

-

Data Processing : The acquired data is processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final NMR spectrum. Chemical shifts are referenced to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation : For analysis of berberine in biological matrices like human plasma, a liquid-liquid extraction (LLE) or protein precipitation with acetonitrile is performed.[4][8]

-

Chromatographic Separation :

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 column is commonly used for separation.[4]

-

The mobile phase typically consists of a gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).[4]

-

-

Mass Spectrometric Detection :

-

The eluent from the LC system is introduced into the mass spectrometer, often equipped with an electrospray ionization (ESI) source.[4]

-

The analysis is performed in positive ion mode.[9]

-

For quantitative analysis, selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode can be used.[4] For structural elucidation, tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of berberine.

Caption: General workflow for the spectroscopic analysis of berberine.

Caption: Chemical structure of berberine.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003409) [hmdb.ca]

- 2. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0003409) [hmdb.ca]

- 4. Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a liquid chromatography-tandem mass spectrometric assay for the quantitative determination of hydrastine and berberine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Identification of Berberine Metabolites in Rat Plasma by UHPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Berberastine

For researchers, scientists, and professionals in drug development, a thorough understanding of synthetic pathways to key compounds is paramount. This guide provides a detailed overview of the chemical synthesis of berberastine, a protoberberine alkaloid of significant interest. The synthesis outlined herein is based on the regioselective total synthesis developed by Napolitano and colleagues, which offers a robust and well-documented route to this target molecule.

Core Synthesis Strategy: A Multi-step Approach

The total synthesis of (±)-berberastine is achieved through a six-step sequence commencing with readily available starting materials. The overall strategy involves the construction of the isoquinoline core followed by cyclization to form the characteristic tetracyclic protoberberine skeleton.

Starting Materials:

The synthesis begins with two primary starting materials:

-

Methyl 6-chloromethyl-2,3-dimethoxybenzoate

-

3,4-Methylenedioxybenzaldehyde

The overall yield for this synthetic route is reported to be 37%.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1 | 3,4-Dihydro-7,8-dimethoxy-3-(3,4-methylenedioxyphenyl)isocoumarin | C₁₉H₁₆O₆ | 356.33 | - |

| 2 | 2,3-Dimethoxy-6-(3,4-methylenedioxyphenacyl)benzaldehyde | C₁₉H₁₈O₆ | 358.34 | - |

| 3 | 2-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydro-7,8-dimethoxy-3-(3,4-methylenedioxyphenyl)isoquinoline | C₂₃H₂₉NO₆ | 431.48 | - |

| 4 | 5-Hydroxytetrahydroberberine | C₂₀H₂₁NO₅ | 371.38 | - |

| 5 | This compound Iodide | C₂₀H₁₈INO₄ | 491.27 | - |

| Overall | (±)-Berberastine | 37 |

Experimental Protocols

The following sections provide a detailed methodology for each key transformation in the synthesis of this compound.

Step 1: Reformatsky-type Condensation

The initial step involves a Reformatsky-type condensation between methyl 6-chloromethyl-2,3-dimethoxybenzoate and 3,4-methylenedioxybenzaldehyde. This reaction forms the lactone, 3,4-dihydro-7,8-dimethoxy-3-(3,4-methylenedioxyphenyl)isocoumarin.

Step 2: Reduction and Oxidation